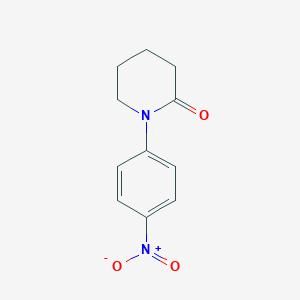

1-(4-Nitrophenyl)piperidin-2-one

Übersicht

Beschreibung

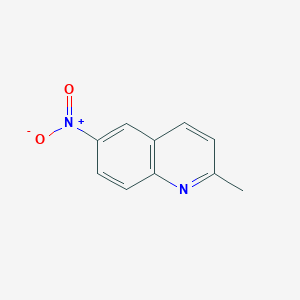

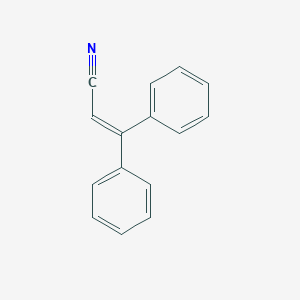

Synthesis Analysis The synthesis of 1-(4-Nitrophenyl)piperidin-2-one and related compounds involves various strategies, including multi-component reactions and cyclization mechanisms. A notable method includes the four-component one-pot synthesis of highly substituted piperidines, demonstrating excellent diastereo- and enantioselectivity through a sequence involving the Michael reaction of aldehyde and nitroalkene, followed by domino aza-Henry and hemiaminalization reactions (Urushima et al., 2010). Another approach involves a Michael addition/nitro-Mannich/lactamization cascade to synthesize polysubstituted 2-piperidinones, highlighting a stereoselective formation of these compounds (Liu et al., 2012).

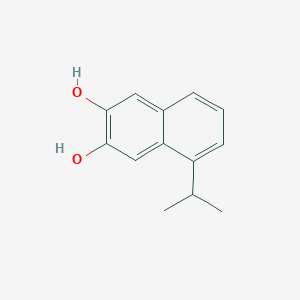

Molecular Structure Analysis Molecular structure investigations reveal detailed insights into the conformations and stereochemistry of piperidinone derivatives. X-ray crystallography and NMR studies have elucidated chair conformations, hydrogen bonding patterns, and dynamic stereochemical behaviors (Prasad et al., 2008). For instance, 1-(2-Nitro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol showcases a chair conformation of the piperidine ring with distorted tetrahedral geometry around sulfur atoms.

Chemical Reactions and Properties Piperidin-2-ones undergo various chemical reactions, including cyclization and addition reactions, to form diverse structures with significant pharmacological potential. The cyclization reaction mechanisms, often facilitated by catalysts like piperidine or piperazine, contribute to the formation of complex structures, such as iminocoumarins, indicating the reactivity and functional versatility of these compounds (Zhang et al., 2015).

Physical Properties Analysis The physical properties of 1-(4-Nitrophenyl)piperidin-2-one derivatives, such as solubility, melting points, and crystal structure, are closely linked to their molecular arrangements and intermolecular interactions. These properties are crucial for understanding the compound's stability, reactivity, and potential applications in various fields.

Chemical Properties Analysis The chemical properties, including reactivity towards various reagents, stability under different conditions, and the ability to form diverse derivatives, highlight the compound's versatility. Studies on nitro-Mannich/lactamization cascades and multi-component reactions underscore the synthetic utility and functional diversity of piperidin-2-one derivatives, offering pathways to a broad range of biologically active molecules (Liu et al., 2012).

Wissenschaftliche Forschungsanwendungen

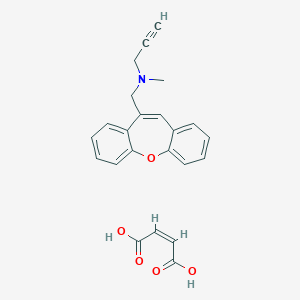

- Specific Scientific Field: Pharmaceutical Chemistry

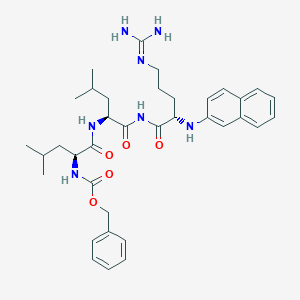

- Summary of the Application: “1-(4-Nitrophenyl)piperidin-2-one” is used as a key intermediate in the synthesis of Apixaban , a highly potent, selective, and efficacious inhibitor of blood coagulation factor Xa . Apixaban is marketed by Bristol-Myers Squibb under the trade name Eliquis . It is used for the clinical treatment of various thromboembolic disorders .

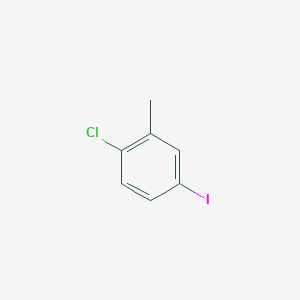

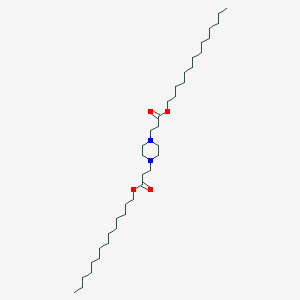

- Methods of Application or Experimental Procedures: The synthesis starts from inexpensive 4-chloronitrobenzene and piperidine . An eight-step procedure has been developed for the intermediate . Sodium chlorite is used twice to oxidize the piperidine cycle to the corresponding lactam under a CO2 atmosphere, resulting in the construction of two lactams . Most of these reactions are highly efficient and practical as they occur under mild conditions . Most of the intermediates can be obtained through simple slurry or recrystallization, and column chromatography purification is not necessary .

- Results or Outcomes: The process results in the successful synthesis of Apixaban . This oral anticoagulant has quick dissolution, linear pharmacokinetics, good bioavailability, and a rapid onset and offset of action . It has been approved for the clinical treatment of various thromboembolic disorders .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

1-(4-nitrophenyl)piperidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O3/c14-11-3-1-2-8-12(11)9-4-6-10(7-5-9)13(15)16/h4-7H,1-3,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPCQXIGQMFWXII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C(=O)C1)C2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50624795 | |

| Record name | 1-(4-Nitrophenyl)piperidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50624795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Nitrophenyl)piperidin-2-one | |

CAS RN |

38560-30-4 | |

| Record name | 1-(4-Nitrophenyl)piperidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50624795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.